molecular formula C17H16N2OS2 B2543270 N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1797613-21-8

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide

Cat. No.: B2543270
CAS No.: 1797613-21-8
M. Wt: 328.45
InChI Key: SODSAUDJIPNQNZ-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a synthetic organic compound designed for advanced chemical and pharmaceutical research. This molecule features a benzothiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological potential. The structure integrates a carboxamide linker connected to a cyclopropyl group and a thiophene-containing ethyl chain, which may influence its physicochemical properties and biomolecular interactions. The benzothiazole nucleus is a well-established pharmacophore present in compounds with a wide spectrum of documented biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects . The specific combination of the benzothiazole ring with the thiophene and cyclopropyl substituents in this molecule makes it a compelling candidate for research into new therapeutic agents. Its structure offers a versatile template for structure-activity relationship (SAR) studies, particularly in the exploration of novel enzyme inhibitors or receptor modulators. Researchers can utilize this compound as a key intermediate or a lead structure in drug discovery programs, high-throughput screening assays, and biochemical studies to further elucidate the role of hybrid heterocyclic systems in biological systems. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-1,3-benzothiazole-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS2/c20-17(12-3-6-15-16(10-12)22-11-18-15)19(13-4-5-13)8-7-14-2-1-9-21-14/h1-3,6,9-11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SODSAUDJIPNQNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCC2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide typically involves multi-step organic reactions. One common route starts with the preparation of the benzo[d]thiazole core, followed by the introduction of the carboxamide group. The thiophene ring is then attached via a suitable linker, and finally, the cyclopropyl group is introduced.

    Formation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of Carboxamide Group: The benzo[d]thiazole core is then reacted with a carboxylic acid derivative to form the carboxamide.

    Attachment of Thiophene Ring: The thiophene ring is introduced via a nucleophilic substitution reaction.

    Introduction of Cyclopropyl Group: The final step involves the addition of the cyclopropyl group through a suitable alkylation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The benzo[d]thiazole core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or organometallic compounds are often employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzo[d]thiazole derivatives.

Scientific Research Applications

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)benzo[d]thiazole-6-carboxamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The benzo[d]thiazole core is known to interact with various biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The target compound likely requires similar coupling agents (e.g., EDC, DMAP) in polar aprotic solvents like DMF, as seen in analogs . However, steric hindrance from the cyclopropyl group may reduce yields compared to linear substituents (e.g., phenylsulfonamido in 20).
  • Thermal Stability : High melting points (>200°C) in acetamido-substituted analogs suggest that the target compound may also exhibit solid-state stability, though decomposition near 180°C is observed in thiazole-sulfamoyl derivatives .

Physicochemical and Stereochemical Properties

  • Stereochemical Complexity : Unlike chiral malonate derivatives in and (e.g., 5fc with 82.0% enantiomeric purity) , the target compound lacks stereogenic centers, simplifying synthesis and purification.

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